Mass Spectrometry: A Definitive +3 Da Mass Shift for Baseline-Resolved Quantification
4-Ethyl-5-fluoropyrimidine-d3 exhibits a molecular weight of 129.15 g/mol, a +3.02 Da increase relative to the unlabeled compound's 126.13 g/mol [1]. This mass increment is sufficient to separate the isotopic cluster of the internal standard from the analyte's monoisotopic peak in typical low-resolution mass spectrometry (e.g., single quadrupole) and provides a distinct precursor ion for MS/MS fragmentation in triple quadrupole instruments. In contrast, the unlabeled compound (CAS 137234-88-9) produces an identical m/z signal, causing mutual interference and precluding its use as an internal standard [2].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 129.15 |
| Comparator Or Baseline | 126.13 (Unlabeled 4-Ethyl-5-fluoropyrimidine, CAS 137234-88-9) |
| Quantified Difference | +3.02 Da (Δm/z = 3 for singly charged ions) |
| Conditions | Calculated from molecular formula C6H4D3FN2 vs C6H7FN2 |
Why This Matters
This +3 Da shift is the minimum effective difference to avoid isotopic overlap with the analyte's M+1 and M+2 natural abundance peaks, ensuring accurate peak integration and quantification linearity in routine LC-MS assays.
- [1] PubChem. 4-Ethyl-5-fluoropyrimidine. Molecular Weight: 126.13 g/mol. PubChem CID 19074919. View Source
- [2] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-7. View Source
